molecular formula C19H17NO2S B2921461 (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone CAS No. 2034552-46-8

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone

Cat. No.: B2921461
CAS No.: 2034552-46-8
M. Wt: 323.41
InChI Key: CAIQUFJWHGGMRU-UHFFFAOYSA-N
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Description

(2-(2-Thia-5-azabicyclo[221]heptane-5-carbonyl)phenyl)(phenyl)methanone is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the carbonyl and phenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (4-nitrophenyl)methyl ester
  • 2-Oxa-5-azabicyclo[2.2.1]heptane
  • 2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride

Uniqueness

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

phenyl-[2-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIQUFJWHGGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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